molecular formula C16H16N2O2 B11140390 N-(1-isopropyl-1H-indol-4-yl)-2-furamide

N-(1-isopropyl-1H-indol-4-yl)-2-furamide

Cat. No.: B11140390
M. Wt: 268.31 g/mol
InChI Key: AJVDPKDALLJLEO-UHFFFAOYSA-N
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Description

N-(1-isopropyl-1H-indol-4-yl)-2-furamide is a synthetic organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of an indole ring substituted with an isopropyl group at the nitrogen atom and a furamide moiety at the 2-position. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-isopropyl-1H-indol-4-yl)-2-furamide typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized via the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Introduction of the Isopropyl Group: The isopropyl group can be introduced through alkylation of the indole nitrogen using isopropyl halides in the presence of a base such as sodium hydride or potassium carbonate.

    Attachment of the Furamide Moiety: The final step involves the coupling of the indole derivative with a furoyl chloride in the presence of a base like triethylamine to form the furamide linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet commercial demands.

Chemical Reactions Analysis

Types of Reactions

N-(1-isopropyl-1H-indol-4-yl)-2-furamide can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using hydrogenation or metal hydrides such as lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position, using reagents like halogens or nitrating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products

    Oxidation: Formation of indole-2,3-dione derivatives.

    Reduction: Formation of reduced indole derivatives.

    Substitution: Formation of halogenated or nitrated indole derivatives.

Scientific Research Applications

N-(1-isopropyl-1H-indol-4-yl)-2-furamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-isopropyl-1H-indol-4-yl)-2-furamide involves its interaction with specific molecular targets and pathways. The indole ring can interact with various enzymes and receptors, modulating their activity. The furamide moiety may enhance the compound’s binding affinity and specificity towards its targets. These interactions can lead to changes in cellular processes, contributing to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(1-methyl-1H-indol-4-yl)-2-furamide: Similar structure but with a methyl group instead of an isopropyl group.

    N-(1-ethyl-1H-indol-4-yl)-2-furamide: Similar structure but with an ethyl group instead of an isopropyl group.

    N-(1-isopropyl-1H-indol-4-yl)-2-thioamide: Similar structure but with a thioamide group instead of a furamide group.

Uniqueness

N-(1-isopropyl-1H-indol-4-yl)-2-furamide is unique due to the specific combination of the isopropyl group and the furamide moiety, which can influence its chemical reactivity and biological activity. This unique structure may result in distinct pharmacological properties compared to other indole derivatives.

Properties

Molecular Formula

C16H16N2O2

Molecular Weight

268.31 g/mol

IUPAC Name

N-(1-propan-2-ylindol-4-yl)furan-2-carboxamide

InChI

InChI=1S/C16H16N2O2/c1-11(2)18-9-8-12-13(5-3-6-14(12)18)17-16(19)15-7-4-10-20-15/h3-11H,1-2H3,(H,17,19)

InChI Key

AJVDPKDALLJLEO-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=CC2=C(C=CC=C21)NC(=O)C3=CC=CO3

Origin of Product

United States

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